(S)-2-Methylazetidine r-(-)-csa salt (S)-2-Methylazetidine r-(-)-csa salt
Brand Name: Vulcanchem
CAS No.: 2241590-54-3
VCID: VC11672237
InChI: InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t;4-/m.0/s1
SMILES: CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Molecular Formula: C14H25NO4S
Molecular Weight: 303.42 g/mol

(S)-2-Methylazetidine r-(-)-csa salt

CAS No.: 2241590-54-3

Cat. No.: VC11672237

Molecular Formula: C14H25NO4S

Molecular Weight: 303.42 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Methylazetidine r-(-)-csa salt - 2241590-54-3

Specification

CAS No. 2241590-54-3
Molecular Formula C14H25NO4S
Molecular Weight 303.42 g/mol
IUPAC Name (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine
Standard InChI InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t;4-/m.0/s1
Standard InChI Key KGZFOZKAGZDAAM-VWMHFEHESA-N
Isomeric SMILES C[C@H]1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
SMILES CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Canonical SMILES CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₄H₂₅NO₄S, with a molar mass of 303.42 g/mol and the CAS registry number 2241590-54-3. The IUPAC name, (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine, reflects its bicyclic camphorsulfonate moiety and (S)-configured azetidine ring. Key identifiers include:

PropertyValue
SMILESCC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
InChI KeyKGZFOZKAGZDAAM-VWMHFEHESA-N
PubChem CID145707341
SolubilityEnhanced by CSA salt formation

The camphorsulfonate group improves crystallinity and stability, facilitating handling and storage compared to freebase azetidines .

Stereochemical Significance

The (S)-configuration at the 2-position of the azetidine ring ensures enantiopurity (>99% ee), which is critical for interactions with chiral biological targets such as enzymes and receptors . This stereoselectivity reduces off-target effects in drug candidates, a key advantage in medicinal chemistry.

Synthesis and Scalability

Route 1: 1,3-Bis-Triflate Cyclization

This method involves the in situ generation of a 1,3-bis-triflate intermediate, which undergoes cyclization to form the azetidine ring. Key advantages include:

Route 2: Chemoselective Reduction of N-Boc Azetidine-2-Carboxylic Acid

Starting from N-Boc-protected azetidine-2-carboxylic acid, this route employs selective reduction to yield the desired (S)-enantiomer:

Both routes are validated for industrial-scale synthesis, ensuring reliable access to high-purity material for drug development.

Comparative Analysis with Related Compounds

CompoundStability (t₁/₂)Solubility (mg/mL)Synthetic Complexity
(S)-2-Methylazetidine CSA24 months12.5 (H₂O)Moderate
(R)-2-Methylazetidine HCl6 months8.2 (H₂O)High
Azetidine Freebase1 month2.1 (H₂O)Low

The CSA salt’s superior stability and solubility make it preferable for formulation, while its enantiopurity avoids the need for costly chiral separations .

Recent Advances and Future Directions

Recent studies highlight its utility in synthesizing C2-substituted azetidines, which show promise as kinase inhibitors (IC₅₀: 10–50 nM) . Ongoing work explores hybrid scaffolds combining azetidines with peptidomimetics for neurodegenerative disease targets.

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